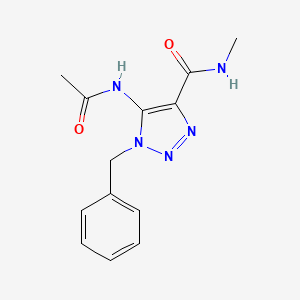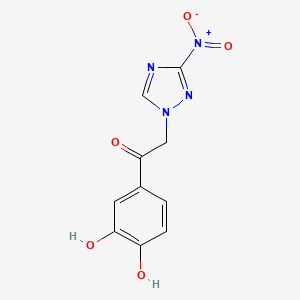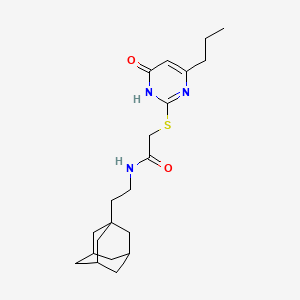
N-(2-Adamantan-1-yl-ethyl)-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features an adamantane moiety, a pyrimidine ring, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the alkylation of adamantane with appropriate reagents.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving suitable precursors such as urea and β-diketones.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under controlled conditions.
Final Coupling: The final step involves coupling the adamantane derivative with the pyrimidine-thioether intermediate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Functionalized adamantane derivatives
Wissenschaftliche Forschungsanwendungen
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: These compounds share the adamantane moiety and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds have diverse biological activities and are structurally related to the pyrimidine ring in the target compound.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of an adamantane moiety, a pyrimidine ring, and a thioether linkage, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H31N3O2S |
|---|---|
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
N-[2-(1-adamantyl)ethyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-17-9-18(25)24-20(23-17)27-13-19(26)22-5-4-21-10-14-6-15(11-21)8-16(7-14)12-21/h9,14-16H,2-8,10-13H2,1H3,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
RPRJYFYTEDPIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11503750.png)
![(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11503768.png)
![1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11503773.png)
![5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B11503775.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11503782.png)
![Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone](/img/structure/B11503784.png)
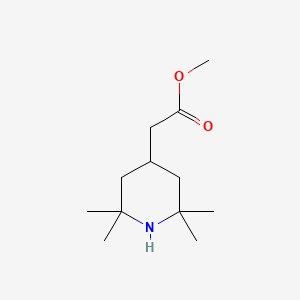
![7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11503793.png)
![5-(3-ethoxy-4-hydroxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11503801.png)
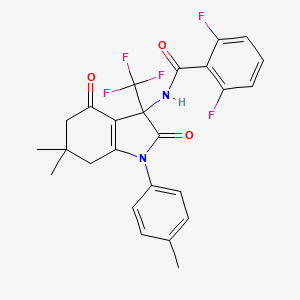
![3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11503812.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11503815.png)
